2-(4-Bromophenyl)-1,3-bis(3-methylphenyl)imidazolidine
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Overview
Description
2-(4-Bromophenyl)-1,3-bis(3-methylphenyl)imidazolidine is an organic compound belonging to the imidazolidine family. This compound is characterized by the presence of a bromophenyl group and two methylphenyl groups attached to an imidazolidine ring. Imidazolidines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves the reaction of 4-bromobenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-bis(3-methylphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Imidazolidinones
Reduction: Phenyl-substituted imidazolidines
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-bis(3-methylphenyl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)piperazin-1-ylmethyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2-(4-Bromophenyl)-1,3-bis(3-methylphenyl)imidazolidine is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C23H23BrN2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-bis(3-methylphenyl)imidazolidine |
InChI |
InChI=1S/C23H23BrN2/c1-17-5-3-7-21(15-17)25-13-14-26(22-8-4-6-18(2)16-22)23(25)19-9-11-20(24)12-10-19/h3-12,15-16,23H,13-14H2,1-2H3 |
InChI Key |
UKXGNBKTWNAAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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